REACTION_SMILES
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[Br:13][c:14]1[cH:15][c:16]([N+:21](=[O:22])[O-:23])[c:17]([NH2:18])[cH:19][cH:20]1.[CH3:1][CH:2]([CH2:3][CH2:4][O:5][N:6]=[O:7])[CH3:8].[CH3:9][S:10][S:11][CH3:12]>>[S:11]([CH3:12])[c:17]1[c:16]([N+:21](=[O:22])[O-:23])[cH:15][c:14]([Br:13])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
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Type
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product
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Smiles
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CSc1ccc(Br)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |